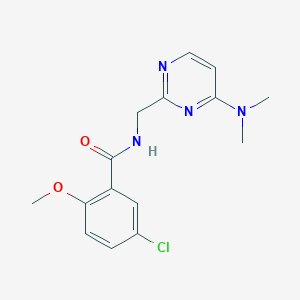

5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-20(2)14-6-7-17-13(19-14)9-18-15(21)11-8-10(16)4-5-12(11)22-3/h4-8H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLHLMXUIIITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-2-methoxybenzoyl Chloride

The benzoic acid derivative is converted to its acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example:

$$

\text{5-Chloro-2-methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Chloro-2-methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

This step achieves near-quantitative yields under anhydrous conditions.

Preparation of (4-(Dimethylamino)pyrimidin-2-yl)methylamine

The pyrimidine amine is synthesized via two approaches:

Coupling of Benzoyl Chloride and Pyrimidine Amine

The acyl chloride reacts with (4-(dimethylamino)pyrimidin-2-yl)methylamine in the presence of a base (e.g., triethylamine or sodium tert-butoxide) to form the amide bond:

$$

\text{5-Chloro-2-methoxybenzoyl chloride} + \text{Amine} \xrightarrow{\text{base, DCM}} \text{Target Compound} + \text{HCl}

$$

Yields range from 70–85% depending on solvent polarity and temperature.

Alternative Synthetic Routes and Optimization

One-Pot Coupling Using Carbodiimide Reagents

To avoid handling corrosive acyl chlorides, carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct coupling between the benzoic acid and amine in dimethylformamide (DMF). This method reduces byproduct formation but requires strict moisture control.

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation (100–120°C, 30 min) to accelerate the coupling step, improving yields to 90%. This approach minimizes thermal degradation of the pyrimidine group.

Purification and Characterization

Solvent Recrystallization

Crude product is purified using ethyl acetate/ethanol (3:1 v/v), yielding crystalline material with >98% purity. Alternative solvents include acetone/n-heptane for larger-scale operations.

Spectroscopic Characterization

- ¹H NMR : Key peaks include δ 8.2 ppm (pyrimidine H), δ 6.9–7.3 ppm (aromatic H), and δ 3.8 ppm (OCH₃).

- IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

Ecological and Industrial Considerations

Green Chemistry Metrics

Scalability Challenges

Large-scale reactions face pyrimidine degradation at high temperatures. Patent WO2022056100A1 recommends gradual reagent addition and inert atmospheres to mitigate this.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

-

Reduction: : The nitro group on the pyrimidine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

Reduction: Formation of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzylamine.

Substitution: Formation of 5-azido-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the suppression of a disease-related process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and pharmacological relevance:

Key Observations :

Structural Diversity :

- The target compound’s pyrimidinylmethyl group distinguishes it from phenethyl () or sulfonylurea-linked analogs (). This group may enhance binding to kinase ATP pockets due to pyrimidine’s resemblance to purine bases .

- Glibenclamide () diverges significantly due to its sulfonylurea moiety, enabling antidiabetic activity via SUR1 receptor binding.

Physicochemical Properties :

- All benzamide derivatives exhibit low water solubility , attributed to hydrophobic aromatic systems. Exceptions include compounds with polar substituents (e.g., Impurity A in ).

- Melting points correlate with molecular symmetry and intermolecular forces; Glibenclamide’s high melting range (169–174°C) reflects crystalline stability from sulfonylurea and cyclohexyl groups .

Pharmacological Relevance: Glibenclamide is clinically validated, highlighting how structural modifications (e.g., sulfonylurea linkers) confer specific receptor affinity .

Research Findings and Limitations

- Synthetic Challenges : Coupling pyrimidinylmethylamines with benzoyl chlorides often requires acid catalysis (e.g., toluene sulfonic acid) to activate the amine nucleophile . Side reactions, such as acetylation (), may occur without optimized conditions.

- Biological Data Gap : While structural analogs like Glibenclamide are well-characterized, the target compound’s pharmacological profile remains unvalidated in the provided evidence.

- Thermodynamic Stability : Pyrimidine-containing benzamides may exhibit polymorphism, as seen in Glibenclamide (), necessitating crystallographic studies (e.g., SHELX refinement) for phase identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.